Acefylline

Descripción general

Descripción

Actúa como un antagonista del receptor de adenosina y a menudo se combina con difenhidramina en preparaciones farmacéuticas para contrarrestar la somnolencia inducida por difenhidramina . La acefyllina también se utiliza en cosmecéuticos para el tratamiento de la celulitis y como acondicionador de la piel .

Métodos De Preparación

La acefyllina se puede sintetizar a través de diversas rutas químicas. Un método común implica la reacción de la teofilina con ácido cloroacético en condiciones básicas para producir acefyllina. La reacción generalmente requiere un solvente como agua o etanol y una base como hidróxido de sodio. La mezcla se calienta para facilitar la reacción, y luego el producto se purifica mediante recristalización .

Los métodos de producción industrial pueden involucrar técnicas más avanzadas, como la síntesis de flujo continuo, que permite un mejor control de las condiciones de reacción y mayores rendimientos. Este método también puede reducir la producción de subproductos no deseados, lo que hace que el proceso sea más eficiente y ecológico .

Análisis De Reacciones Químicas

La acefyllina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La acefyllina se puede oxidar para formar el derivado ácido carboxílico correspondiente. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La reducción de acefyllina puede producir el alcohol correspondiente. Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: La acefyllina puede sufrir reacciones de sustitución nucleofílica, donde la parte del ácido acético puede ser reemplazada por otros grupos funcionales.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación generalmente produce ácidos carboxílicos, mientras que la reducción produce alcoholes .

Aplicaciones Científicas De Investigación

Bronchodilator Properties

Acefylline is primarily recognized for its effectiveness as a bronchodilator, which is crucial in treating respiratory conditions such as acute asthma. It acts by relaxing the bronchial muscles, thereby facilitating improved airflow in patients suffering from obstructive airway diseases. The pharmacological mechanisms involve inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscle tissues in the airways .

Anti-Cancer Applications

Recent research has highlighted this compound's potential as an anti-cancer agent. Studies have demonstrated that this compound and its derivatives can inhibit various cancer cell lines, including liver cancer cells (HepG2). The structural modifications of this compound, particularly through the synthesis of azomethine derivatives and hybrids with 1,2,4-triazole cores, have shown promising results in enhancing anti-tumor activity .

Case Study: Liver Cancer Inhibition

A study focused on the synthesis of novel this compound-1,2,4-triazole hybrids evaluated their antitumor activity against HepG2 cells. The findings indicated that these compounds could effectively inhibit liver cancer proteins, suggesting a potential pathway for developing new cancer therapies based on this compound derivatives .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Research suggests that it may enhance the efficacy of existing antibiotics against resistant bacterial strains. By repurposing this compound in combination with plant-based antimicrobials or nanoparticles, researchers aim to combat antibiotic resistance—a growing public health concern .

Other Therapeutic Uses

In addition to its primary applications, this compound exhibits several other therapeutic properties:

- Cardiac Stimulant : It has been noted for its ability to stimulate cardiac function.

- Diuretic Effects : this compound can promote diuresis, aiding in fluid regulation within the body.

- Adenosine Antagonism : Its role as an adenosine receptor antagonist opens avenues for treating conditions related to adenosine signaling pathways .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La acefyllina ejerce sus efectos principalmente actuando como un antagonista del receptor de adenosina. Al bloquear los receptores de adenosina, la acefyllina previene los efectos inhibitorios de la adenosina sobre el sistema nervioso central, lo que lleva a un aumento del estado de alerta y una reducción de la somnolencia . Además, la acefyllina tiene propiedades broncodilatadoras, que ayudan a relajar los músculos lisos bronquiales y mejorar el flujo de aire en las afecciones respiratorias .

Comparación Con Compuestos Similares

La acefyllina es similar a otros derivados de la xantina, como la teofilina y la cafeína. tiene propiedades únicas que la distinguen de estos compuestos:

Otros compuestos similares incluyen la 8-cloroteofilina y la aminofilina, que también pertenecen a la clase de las xantinas y comparten algunas propiedades farmacológicas con la acefyllina .

Actividad Biológica

Acefylline, a derivative of theophylline, has garnered attention in pharmacological research due to its diverse biological activities. Initially recognized for its bronchodilator properties, recent studies have expanded its potential applications to include anticancer, antituberculosis, and other therapeutic effects. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and associated case studies.

Overview of this compound

This compound (chemical name: 7-acetyltheophylline) is a methylxanthine derivative that exhibits several pharmacological effects. It is primarily used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of phosphodiesterase and antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects.

Anticancer Activity

Recent research has highlighted this compound's potential as an anticancer agent. Various derivatives have been synthesized and tested against different cancer cell lines, demonstrating promising results.

Case Studies and Research Findings

-

Synthesis and Testing of this compound Derivatives :

A series of novel this compound derivatives were synthesized and evaluated for their cytotoxic effects against lung (A549) and breast (MCF-7) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significantly lower cell viability compared to this compound itself, suggesting enhanced anticancer activity. For instance, compound 11g showed a cell viability of 21.74 ± 1.60% against A549 cells, while this compound had a viability of 86.32 ± 11.75% at the same concentration . -

Structure-Activity Relationship (SAR) :

The SAR analysis revealed that substituents on the phenyl ring of this compound derivatives significantly influenced their anticancer activity. Electron-donating groups generally enhanced activity, with compound 11g (bearing a methyl group at the para position) exhibiting the most potent effects . -

Hemolytic Activity :

In addition to anticancer properties, hemolytic studies were conducted to assess the toxicity of these derivatives towards red blood cells (RBCs). Most derivatives displayed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use .

Summary of Key Findings

| Compound | Cell Line | Cell Viability (%) | IC50 (μM) | Hemolysis (%) |

|---|---|---|---|---|

| This compound | A549 | 86.32 ± 11.75 | N/A | N/A |

| 11g | A549 | 21.74 ± 1.60 | 1.25 ± 1.60 | 0.39 |

| 11c | MCF-7 | 38.74 ± 2.07 | N/A | N/A |

| 11d | MCF-7 | 34.73 ± 2.49 | N/A | N/A |

Propiedades

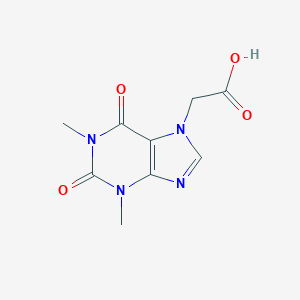

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYFGRCYSCXKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

837-27-4 (hydrochloride salt) | |

| Record name | Acefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057796 | |

| Record name | Acefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-37-9 | |

| Record name | Acefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 652-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophyllin-7-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M494UE2YEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.